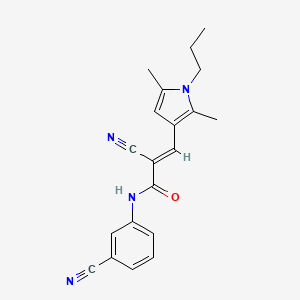

(E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

Description

This acrylamide derivative features an α,β-unsaturated cyano group conjugated to a 2,5-dimethyl-1-propylpyrrole moiety and an N-(3-cyanophenyl) substituent. The compound’s design emphasizes electron-withdrawing groups (cyano, cyanophenyl) to enhance electrophilicity and stabilize the conjugated system .

Properties

IUPAC Name |

(E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-4-8-24-14(2)9-17(15(24)3)11-18(13-22)20(25)23-19-7-5-6-16(10-19)12-21/h5-7,9-11H,4,8H2,1-3H3,(H,23,25)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVANWVWJLOYRW-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

Introduction of the Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions.

Formation of the Enamide Structure: The final step involves the formation of the enamide structure through condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyano groups, converting them into amines.

Substitution: The phenyl ring and the pyrrole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products:

Oxidation Products: Oxidized derivatives of the pyrrole ring.

Reduction Products: Amines derived from the reduction of cyano groups.

Substitution Products: Various substituted phenyl and pyrrole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds structurally similar to (E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide. For instance, a related compound, (E)-2-cyano-N,3-diphenylacrylamide, demonstrated significant anti-inflammatory effects in various in vivo models. The compound was shown to reduce edema and leukocyte migration effectively, indicating its potential as a therapeutic agent for inflammatory diseases .

Cancer Research

The structural characteristics of this compound suggest possible applications in cancer research. Compounds with cyano groups have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties. Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Functional Dyes

The compound's unique structure makes it a candidate for use in functional dyes. Its ability to absorb light at specific wavelengths can be exploited in various applications, including photonic devices and sensors. The synthesis of derivatives with tailored properties allows for the development of advanced materials with specific optical characteristics .

Polymer Science

In polymer science, compounds like this compound can be used as monomers or additives to enhance the properties of polymers. Their incorporation can lead to improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Herbicidal Activity

Research has indicated that cyano-containing compounds possess herbicidal properties. Studies on related compounds have shown effectiveness against various weeds while being less toxic to crops. This suggests that this compound could be developed into a selective herbicide, providing an environmentally friendly alternative to conventional herbicides .

Case Studies

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano groups and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substitution Patterns

The compound belongs to a class of cyanoacrylamides, which are widely explored for their kinase-inhibitory and antiproliferative activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

Pharmacological Implications

- Kinase Inhibition : The target compound’s pyrrole moiety may mimic adenine in ATP-binding pockets, similar to XCT790’s thiadiazole. However, the propyl chain on the pyrrole could reduce binding affinity compared to XCT790’s compact trifluoromethyl group .

- Solubility and Bioavailability: The cyanophenyl group in the target compound likely reduces solubility compared to hydroxyl- or ethoxy-substituted analogs (e.g., ZINC37868926 or 5910-80-5) but improves membrane permeability .

Biological Activity

(E)-2-cyano-N-(3-cyanophenyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its anti-inflammatory properties, cytotoxicity, and potential molecular targets.

Chemical Structure

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₇N₃

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anti-inflammatory Activity :

- In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests its potential use as an anti-inflammatory agent.

- In vivo models demonstrated significant reductions in paw edema in CFA-induced inflammation and decreased leukocyte migration in zymosan-induced peritonitis models.

-

Cytotoxicity :

- Preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.

-

Molecular Docking Studies :

- Molecular docking simulations have identified potential interactions with key inflammatory mediators such as COX-2 and iNOS. These interactions suggest that the compound may inhibit these enzymes, contributing to its anti-inflammatory effects.

Data Table of Biological Activities

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound:

-

Synthesis and Evaluation :

- A study synthesized the compound using bioisosteric modifications from known anti-inflammatory agents. The resultant compound showed promising results in reducing inflammation in various animal models, indicating its potential for further development as a therapeutic agent.

-

Mechanistic Insights :

- Research employing molecular docking has provided insights into the mechanism of action of this compound, revealing its ability to modulate pathways involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.